Fmoc-DL-asu-oh
Description
Fmoc-DL-aminosuberic acid is a synthetic amino acid derivative that has garnered significant attention in various scientific fields. Its unique structure, featuring a C8 dicarboxylic acid backbone, makes it a valuable component in the design of complex peptides and other bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c25-21(26)13-3-1-2-12-20(22(27)28)24-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1-3,12-14H2,(H,24,29)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAOCPQKEUWDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218457-76-2 | |
| Record name | Fmoc-L-2-aminosuberic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Fmoc Dl Aminosuberic Acid and Its Derivatives
Methodologies for Peptide Attachment to Nucleic Acids and Proteins
While direct examples specifically detailing the conjugation of Fmoc-DL-Asu-OH containing peptides to nucleic acids or proteins are not extensively provided in the search results, the general methodologies for peptide bioconjugation utilizing Fmoc chemistry and non-canonical amino acids are well-established and relevant.
Fmoc-protected amino acids, including those with modified side chains like aminosuberic acid derivatives, serve as key building blocks in the solid-phase synthesis of peptides intended for bioconjugation. These peptides can be subsequently attached to biomolecules such as nucleic acids (e.g., DNA, RNA, PNA) or proteins through various coupling strategies. The carboxylic acid functionality of Fmoc-Asu-OH, or modified functionalities on its side chain, can be utilized for covalent linkage to amino or hydroxyl groups on biomolecules, often after deprotection of the Fmoc group and activation of the carboxylic acid. The incorporation of non-canonical amino acids via Fmoc synthesis allows for site-specific functionalization, which is crucial when multiple reactive groups are present on the biomolecule.
Research in peptide-oligonucleotide conjugates (POCs), for instance, utilizes Fmoc-based synthesis for the peptide portion, which is then linked to the oligonucleotide. While the specific use of Fmoc-Asu-OH in such conjugates is not explicitly detailed in the provided snippets, its structure suggests potential for similar applications where a longer dicarboxylic acid side chain could be advantageous for linker strategies or modulating conjugate properties.
Functionalization for Advanced Diagnostic and Research Probes
Fmoc-Asu derivatives contribute to the functionalization of peptides for use as advanced diagnostic and research probes. The ability to introduce specific chemical handles or reporter molecules via the aminosuberic acid side chain is key to this application.
As mentioned in the context of enzyme inhibitors, hydroxamic acid-modified peptides derived from aminosuberic acid (AsuHd) have been developed as chemical probes to target and investigate endogenous class I HDAC complexes. These probes utilize the zinc-chelating property of the hydroxamic acid to capture active HDACs, allowing for the study of HDAC complex composition and activity. The synthesis of the AsuHd moiety can involve Fmoc-protected aminosuberic acid precursors.
Beyond enzyme targeting, the incorporation of Fmoc-Asu-OH or its derivatives into peptides can facilitate the attachment of fluorescent tags, biotin, or other labels for visualization, affinity purification, or detection purposes. This functionalization capability is valuable in creating probes for studying protein interactions, cellular localization, or enzymatic activity in research and diagnostic settings.
Exploration of Peptide Based Therapeutics Concepts
Fmoc-protected aminosuberic acid derivatives play a role in the exploration of peptide-based therapeutics. Their use as building blocks in peptide synthesis contributes to the development of novel drug candidates.
Peptides incorporating modified amino acids like aminosuberic acid derivatives can be designed to target specific biological pathways or molecules involved in disease processes. The development of SPIs targeting HDACs, as discussed earlier, is a prime example of this, where peptides are explored as potential therapeutic agents for conditions linked to aberrant HDAC activity. wikipedia.orgnih.gov
The stability and solubility characteristics conferred by the aminosuberic acid backbone and the versatility of Fmoc-based SPPS make Fmoc-Asu derivatives attractive for synthesizing complex peptide sequences with potential therapeutic applications. Research in this area involves designing peptides with enhanced properties, such as improved binding affinity, increased in vivo stability, or targeted delivery, utilizing the functional handles provided by amino acid building blocks like Fmoc-Asu-OH. The creation of custom peptide libraries using such building blocks allows for the screening and identification of lead candidates for further drug development.
Applications in Chemical Biology and Medicinal Chemistry Research
Exploration of Peptide-Based Therapeutics Concepts
Design Principles for Novel Receptor Ligands
The incorporation of non-native amino acids, such as aminosuberic acid (Asu), into peptide sequences is a key strategy in designing novel receptor ligands. Fmoc-protected aminosuberic acid derivatives, like Fmoc-L-Asu(NHOtBu)-OH, are compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols, facilitating their use in generating diverse peptide sequences nih.goviris-biotech.deacs.orgacs.orgnih.govacs.org.
A significant application of Asu derivatives in ligand design focuses on targeting enzymes that contain a metal ion in their active site, such as histone deacetylases (HDACs) iris-biotech.deresearchgate.net. HDACs are crucial enzymes involved in regulating gene expression, and their inhibition is a target for therapeutic intervention iris-biotech.de. The design principle involves incorporating a modified Asu residue with a side chain capable of chelating the active site metal ion, typically zinc(II) in the case of HDACs iris-biotech.deresearchgate.net. For instance, introducing a hydroxamic acid group at the ω-carboxylic acid position of aminosuberic acid results in the Asu(NHOH) or AsuHd residue nih.govacs.orgresearchgate.net. Peptides incorporating this AsuHd moiety can function as substrate peptidomimetic inhibitors (SPIs) that mimic the natural acetylated lysine (B10760008) substrate of HDACs but bind tightly to the active site via the hydroxamic acid's interaction with the catalytic zinc ion nih.goviris-biotech.deacs.org. This approach allows for the creation of peptidomimetic ligands that can potently inhibit enzyme activity nih.govacs.org. The compatibility of Fmoc-Asu(NHOtBu)-OH with SPPS enables the rapid synthesis of peptide libraries containing this modified residue at various positions, facilitating the exploration of structure-activity relationships for optimizing ligand design nih.govacs.orgacs.org.
Investigations into Molecular Recognition and Binding Affinities
The synthesized peptides incorporating Fmoc-DL-Asu-OH derived residues are subsequently used to investigate the molecular basis of recognition and determine binding affinities with their target receptors or enzymes. For ligands designed to inhibit enzymes like HDACs, inhibitory potency serves as a key measure related to binding affinity.
Research has demonstrated the effectiveness of peptides incorporating the Asu(NHOH) moiety as potent inhibitors of HDAC complexes nih.govacs.orgacs.org. For example, a heptapeptide (B1575542) designated Peptide 11, with the sequence Ac-KAARAsuSA-NH2 (where Asu represents the Asu(NHOH) residue introduced using Fmoc-L-Asu(NHOtBu)-OH), was synthesized and tested against the core NuRD corepressor complex (HDAC1-MTA1-RBBP4) nih.govacs.org. This peptide showed potent inhibition of the complex. nih.govacs.orgacs.org
Detailed research findings on the inhibitory activity of Peptide 11 are presented in the table below:
| Peptide Sequence | Target Complex | IC50 (nM) | Citation |
| Ac-KAARAsuSA-NH2 | NuRD (HDAC1-MTA1-RBBP4) | 390 | nih.govacs.orgacs.org |
This data indicates that the incorporation of the Asu(NHOH) residue into the peptide sequence facilitates potent binding and inhibition of the target enzyme complex, highlighting its role in molecular recognition. Further investigations aim to incorporate these modified amino acids into different peptide sequences to generate libraries for identifying important binding interactions, potentially through structural studies like X-ray crystallography acs.org. These studies contribute to a deeper understanding of how the designed ligands interact with the receptor at a molecular level, including the specific coordination of the AsuHd side chain with the active site zinc(II) ion iris-biotech.deresearchgate.net. The use of Asu(NHOH) as a substitute for acetyl-lysine in these studies also validates its utility in developing peptide inhibitors that mimic natural post-translational modifications nih.govacs.org.
Advanced Research in Biomaterials Science Utilizing Fmoc Dl Aminosuberic Acid
Engineering of Peptide-Based Scaffolds for Biomaterials Applications
The ability of modified amino acids, including Fmoc-DL-Asu-OH, to self-assemble into ordered nanostructures forms the basis for their application in engineering peptide-based scaffolds. These scaffolds are designed to mimic aspects of the native extracellular matrix (ECM), providing structural support and biochemical cues for cells.
Design and Assembly of Self-Assembling Peptide Systems
Fmoc-modified amino acids are known to self-assemble in aqueous solutions, driven by interactions such as pi-pi stacking between Fmoc groups, hydrogen bonding, and hydrophobic interactions. This self-assembly process can lead to the formation of various nanostructures, including fibers, tapes, and hydrogels. The specific structure formed is influenced by factors such as the amino acid side chain, concentration, pH, temperature, and the presence of other molecules.
The self-assembly of Fmoc-amino acids, including this compound, typically involves a nucleation and growth mechanism, leading to the formation of entangled fibrous networks that can entrap large amounts of water, forming hydrogels. These hydrogels possess potential as scaffolds for cell culture and tissue engineering due to their high water content, tunable stiffness, and potential for functionalization.
Integration into DNA Nanostructures for Functional Material Development
The integration of peptide-based systems, including those utilizing Fmoc-modified amino acids like this compound, into DNA nanostructures represents an advanced approach for developing functional materials. While direct integration of solely this compound into complex DNA nanostructures is an emerging area, the principles of conjugating peptides or modified amino acids to DNA scaffolds are established.
The carboxylic acid groups present in this compound offer potential sites for conjugation to modified DNA strands. This conjugation could allow for the spatial organization of the self-assembling peptide components within a defined DNA nanostructure framework. Such hybrid materials could leverage the structural precision of DNA nanotechnology and the dynamic, responsive properties of self-assembling peptides. This approach could lead to the creation of highly ordered, multi-component nanostructures with precisely controlled functionalities for applications such as targeted drug delivery or biosensing.
Functionalization of Material Surfaces for Biological Interface Studies
Functionalizing material surfaces with biomolecules or self-assembling systems is crucial for controlling interactions at the biological interface. Fmoc-amino acids and peptides containing them, including those potentially incorporating this compound, can be used to modify surfaces to promote specific cellular responses.
Research on Promoting Cell Adhesion and Spreading in vitro
Surface properties, such as chemistry, topography, and stiffness, significantly influence cell behavior, including adhesion, spreading, proliferation, and differentiation. Functionalizing material surfaces with self-assembling Fmoc-peptide systems can alter these properties and present specific biochemical cues to interacting cells.
Studies have shown that surfaces modified with certain Fmoc-peptides can promote cell adhesion and spreading in vitro. The self-assembled nanostructures formed on the surface can provide a more biomimetic environment than flat, non-functionalized surfaces. While specific detailed research findings solely on this compound surface functionalization for cell adhesion are limited in the provided context, the general principle applies: incorporating amino acids with specific side chains (like the dicarboxylic acid of asu) into surface-bound self-assembling structures can influence interactions with cell surface receptors and the extracellular matrix secreted by cells. The negative charges from the carboxyl groups could play a role in electrostatic interactions with cell membranes or adsorbed proteins.
Development of Bioactive Substrates for Cellular and Tissue Research
Beyond simple adhesion, functionalized surfaces can be designed as bioactive substrates that actively influence cellular behavior and guide tissue formation. By incorporating specific peptide sequences or other bioactive molecules into or onto self-assembled Fmoc-peptide structures on a surface, researchers can create substrates that promote specific cell signaling pathways, differentiation, or tissue-specific functions.
This compound could potentially be used as a building block in such bioactive substrates, either as part of a self-assembling layer that provides a structural foundation or as a molecule conjugated with specific bioactive motifs. The presence of the free carboxylic acid groups offers sites for conjugating cell-binding ligands (e.g., RGD sequences) or growth factors, thereby creating surfaces that are not only structurally supportive but also biochemically instructive for cellular and tissue research. The ability to control the presentation and density of these bioactive cues through the self-assembly process is a key advantage of this approach.
Theoretical and Mechanistic Investigations of Fmoc Dl Aminosuberic Acid Chemistry
Computational Modeling of Molecular Conformation and Reactivity
Computational modeling plays a significant role in predicting the behavior of molecules like Fmoc-DL-aminosuberic acid. By simulating the molecule's structure and interactions in various environments, researchers can gain a deeper understanding of its preferred conformations and how it might react in different chemical processes. This is particularly important for flexible molecules with multiple rotatable bonds, such as those containing long alkyl chains and multiple functional groups.
Molecular mechanics and dynamics simulations can explore the conformational space available to Fmoc-DL-aminosuberic acid, considering the influence of the Fmoc group's bulkiness and the flexibility of the suberic acid chain. These studies can help identify low-energy conformers that are likely to be present under reaction conditions, which can impact reactivity and the success of synthetic steps.
Furthermore, computational chemistry can be used to calculate parameters such as partial charges, electrostatic potentials, and frontier molecular orbitals. These parameters provide insights into the molecule's electronic structure and predict sites of nucleophilic or electrophilic attack, aiding in the design and optimization of synthetic routes.
Prediction of Stereochemical Outcomes in Synthetic Pathways
While Fmoc-DL-aminosuberic acid is a racemic mixture, investigations into the stereochemical outcomes of reactions involving protected amino acids are vital, especially when aiming for enantiomerically pure peptides. Computational modeling can be used to study the transition states of reactions involving chiral centers, such as the alpha carbon of aminosuberic acid. By calculating the activation energies for different stereochemical pathways, computational methods can help predict the favored enantiomer or diastereomer that will be formed under specific reaction conditions.
For reactions involving the coupling of Fmoc-protected amino acids to a growing peptide chain in solid-phase peptide synthesis (SPPS), the stereochemical integrity of the alpha carbon is generally maintained. However, side reactions or specific coupling conditions could potentially lead to epimerization. Computational studies can model the reaction mechanisms of coupling reagents and the interactions with the resin-bound peptide chain to assess the likelihood of epimerization and identify conditions that minimize it. Studies on the synthesis of selectively protected aminosuberic acid derivatives have explored methods to establish stereochemistry using chiral precursors researchgate.net. Computational examples have also been used in studies related to amino acids researchgate.net.
Analysis of Protecting Group Stability and Cleavage Mechanisms
The Fmoc group's stability and cleavage mechanism are well-studied, but computational methods can provide detailed insights into the energy profiles and transition states of these processes in the context of specific amino acid derivatives like Fmoc-DL-aminosuberic acid. The standard method for Fmoc deprotection involves treatment with a base, typically piperidine, which proceeds via a β-elimination mechanism genscript.commdpi.com.
Computational studies can model the interaction of the base with the acidic proton on the fluorene (B118485) ring and the subsequent concerted or step-wise elimination of the Fmoc group, leading to the formation of dibenzofulvene and the free amine mdpi.comtotal-synthesis.com. These calculations can help understand how the structure of the amino acid, including the dicarboxylic acid functionality of aminosuberic acid, might influence the acidity of the fluorene proton or the stability of the transition state, potentially affecting the deprotection rate or efficiency.
Furthermore, computational modeling can be used to investigate alternative cleavage methods, such as thermal cleavage chimia.ch, or the stability of the Fmoc group under various conditions encountered during peptide synthesis, such as coupling reactions or side-chain deprotection steps. This analysis helps in optimizing synthetic protocols and minimizing unwanted side reactions.
Elucidation of Reaction Mechanisms in Modified Peptide Synthesis
Fmoc-DL-aminosuberic acid, with its second carboxylic acid group, is a valuable building block for synthesizing modified peptides, including those with branched structures, cyclic constraints, or those incorporating metal-chelating sites. Elucidating the reaction mechanisms involved in incorporating such a difunctional amino acid into a peptide chain requires understanding the reactivity of both carboxylic acid groups and the alpha-amino group under various protection and coupling strategies.
Computational studies can model the mechanisms of peptide coupling reactions involving Fmoc-DL-aminosuberic acid. This includes investigating the activation of the carboxylic acid groups by coupling reagents (e.g., carbodiimides, activated esters, phosphonium (B103445) or uronium salts) and the subsequent nucleophilic attack by the incoming amino group of the growing peptide chain nih.govnih.gov. For aminosuberic acid, selective protection of one of the carboxylic acid groups is often necessary, and computational modeling can help predict the regioselectivity of protection or activation reactions.
Moreover, if aminosuberic acid is used to create cyclic peptides or incorporate chelating moieties, computational methods can explore the conformational preferences of the resulting structures and the mechanisms of cyclization or metal binding. Studies have utilized Fmoc-protected aminosuberic acid derivatives with protected side-chain functionalities for the synthesis of peptides incorporating metal-chelating groups researchgate.netiris-biotech.de. Computational docking studies have also been employed in the context of Fmoc-amino acid derivatives interacting with enzymes nih.gov.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
While direct SAR studies focusing solely on Fmoc-DL-aminosuberic acid itself are less common (as it's primarily a synthetic intermediate), computational approaches are widely used in SAR studies of peptides and peptidomimetics that incorporate aminosuberic acid or its derivatives. By modeling the three-dimensional structure of peptides containing aminosuberic acid and their interactions with target molecules (e.g., receptors, enzymes), researchers can establish relationships between the peptide's structure and its biological activity.
Computational SAR studies can involve:
Molecular Docking: Predicting how the peptide binds to a known or predicted binding site on a target protein. This helps identify key interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) that contribute to binding affinity and specificity. Computational docking studies have been used with Fmoc-amino acid derivatives to understand interactions with enzymes nih.govnih.gov.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors of a series of peptides with their biological activities. For peptides containing aminosuberic acid, descriptors related to the linker length, flexibility, and the nature of the side-chain modification can be included in QSAR models.
Alanine (B10760859) Scanning and Mutational Analysis: Although typically experimental, computational methods can simulate the effect of substituting aminosuberic acid or flanking residues with alanine or other amino acids to predict the impact on activity and identify critical residues for binding or function.
Computational SAR studies can guide the design of novel peptide analogs with improved potency, selectivity, or pharmacokinetic properties. By providing insights into the molecular basis of activity, these studies reduce the need for extensive experimental synthesis and testing. Computational prediction of bioactive molecules is an area of research researchgate.net.
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| DL-2-Aminosuberic Acid | 77937 |
| 2-Aminosuberic acid | 193546 |
| Fmoc-L-α-aminosuberic acid | 46737326 |
Table: Molecular Properties (Example for Fmoc-L-α-aminosuberic acid)
| Property | Value |
| Molecular Formula | C23H25NO6 |
| Molecular Weight | 411.46 g/mol |
| Appearance | White to off-white powder chemimpex.com |
| Melting Point | 154 - 159 °C chemimpex.com |
| Optical Rotation | [a]20D = -1.5 ± 0.5 ° (C=1 in MeOH) chemimpex.com |
Note: Data tables are presented in a static format as interactive elements are not supported in this environment.
Emerging Research Directions and Future Perspectives
Novel Applications beyond Traditional Peptide Chemistry
The incorporation of non-proteinogenic amino acids like alpha-aminosuberic acid (Asu) into peptide structures allows for the design of molecules with tailored properties that extend beyond the capabilities of peptides composed solely of the 20 standard amino acids. Fmoc-DL-Asu-OH serves as a precursor for introducing the Asu residue into such sequences using established Fmoc-based synthetic methods.
One notable area of novel application is the development of peptidomimetics. Asu, with its dicarboxylic acid side chain, can be utilized to mimic structural features or introduce specific functionalities not present in natural amino acids. For instance, alpha-aminosuberic acid has been explored as a stable mimic for the hydrolysis-susceptible sulfated tyrosine residue in sulfakinin neuropeptide analogs researchgate.net. This substitution involves replacing the acidic sulfate (B86663) group with an acidic carboxyl group, demonstrating that Asu can effectively replicate biological activity while enhancing stability researchgate.net. Such peptidomimetics hold potential in areas like agriculture for developing stable insect control agents that inhibit feeding researchgate.net.
Furthermore, the presence of the two carboxylic acid groups in the Asu residue (one alpha and one in the side chain) provides opportunities for further modification, cyclization, or conjugation, leading to more complex molecular architectures with diverse applications. While research often focuses on stereochemically defined L- or D-Asu derivatives, the DL form can be valuable in applications where the biological system or material does not exhibit strong chiral selectivity, or as a cost-effective alternative in early-stage research and material development.
Integration with Advanced High-Throughput Synthesis Technologies
Fmoc chemistry is the cornerstone of modern solid-phase peptide synthesis, a methodology highly compatible with automation and high-throughput approaches researchgate.netnih.gov. The availability of Fmoc-protected non-proteinogenic amino acids, including derivatives of Asu, is crucial for expanding the chemical space accessible through these technologies.
Automated peptide synthesizers routinely utilize Fmoc-protected amino acids to rapidly assemble peptide sequences on a solid support. The well-established deprotection and coupling protocols of Fmoc chemistry facilitate the efficient incorporation of diverse residues, including those derived from this compound. This integration allows for the high-throughput synthesis of peptide libraries containing the Asu residue at various positions.
Such libraries are invaluable in drug discovery and chemical biology for rapidly screening a large number of peptide or peptidomimetic sequences for desired biological activity or material properties nih.govacs.orgnih.gov. For example, Fmoc-Asu(NHOtBu)-OH, a related Asu derivative, has been successfully incorporated into peptide libraries synthesized via automated Fmoc/tBu SPPS to identify potent histone deacetylase (HDAC) inhibitors acs.orgnih.gov. This demonstrates the utility of Fmoc-protected Asu derivatives in generating diverse chemical probes for biological targets using high-throughput methods acs.orgnih.gov. The ability to synthesize and test numerous Asu-containing peptides in parallel significantly accelerates the identification of lead compounds or functional materials.
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The unique structural features of the Asu residue, accessible via precursors like this compound, make it a valuable component in interdisciplinary research at the interface of chemical biology and materials science.
In chemical biology, Asu-containing peptides can serve as probes to investigate biological processes or as building blocks for developing novel therapeutics. As highlighted earlier, modified Asu residues have been incorporated into peptides to create potent inhibitors of key enzymes like HDACs, providing tools to study epigenetic regulation acs.orgnih.govacs.org. The ability to precisely incorporate Asu into specific sequences allows researchers to probe the impact of this residue on peptide conformation, stability, and interaction with biological targets. Furthermore, the side chain carboxylic acid can be used for conjugation with fluorescent tags, labels, or other biomolecules, enabling studies on cellular uptake, localization, or activity.
In materials science, peptides and peptidomimetics are increasingly used as building blocks for creating advanced functional materials, including hydrogels, self-assembling nanostructures, and biocompatible scaffolds asu.edursc.orgasu.edupnas.org. The incorporation of residues like Asu can influence the self-assembly properties of peptides due to the introduction of additional charge and potential for hydrogen bonding or other non-covalent interactions through the side chain carboxyl group. The Fmoc group itself is known to drive self-assembly in short peptides, contributing to the formation of ordered structures relevant to materials science applications nih.gov. Peptides containing non-proteinogenic amino acids have been explored for creating self-assembling materials with specific structural and functional characteristics asu.edursc.org. While specific examples using this compound in materials science were not prominently found, the general principle of using Asu-containing peptides in self-assembling systems rsc.orgpnas.org and the use of Fmoc-protected amino acids in creating functional materials nih.govchemimpex.com suggest significant potential in this area. The DL form might be particularly interesting for creating non-chiral or more easily synthesized self-assembling structures.
Q & A
Basic: What experimental protocols are recommended for synthesizing Fmoc-DL-asu-oh, and how can reaction efficiency be optimized?
Answer:
Synthesis typically involves Fmoc-protection of the amino acid, followed by coupling reactions (e.g., using HATU or DIC/Oxyma as activators). Key steps include:
- Temperature Control: Maintain reactions at 0–4°C to minimize racemization .
- Purification: Employ reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to isolate the product. Monitor retention times against standards .
- Yield Optimization: Pre-activate the carboxyl group before coupling and use molar excesses of reagents (1.5–2.0 eq) to drive reactions to completion. Confirm completion via TLC or LC-MS .
Advanced: How can researchers address conflicting NMR data when distinguishing this compound diastereomers?
Answer:
Diastereomeric mixtures often lead to overlapping peaks. To resolve discrepancies:
- Chiral Chromatography: Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
- 2D NMR Techniques: Apply NOESY or ROESY to identify spatial correlations between protons, differentiating stereoisomers .
- Reference Standards: Compare chemical shifts and splitting patterns with synthesized or commercially available enantiopure standards .
Basic: What analytical methods are critical for verifying the purity and identity of this compound?
Answer:
- HPLC: Use C18 columns with UV detection (260 nm for Fmoc group) to assess purity (>95% threshold) .
- Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H]⁺ calculated from empirical formula) .
- NMR: Analyze ¹H/¹³C spectra for Fmoc aromatic protons (δ 7.2–7.8 ppm) and backbone CH₂/CH₃ groups to validate structure .
Advanced: What strategies prevent racemization during solid-phase peptide synthesis (SPPS) using this compound?
Answer:
Racemization occurs during Fmoc deprotection or coupling. Mitigation approaches:
- Deprotection Conditions: Use 20% piperidine in DMF for ≤10 minutes to minimize base-induced racemization .
- Coupling Reagents: Prefer OxymaPure/DIC over HOBt-based systems, which reduce side reactions .
- Monitoring: Circular dichroism (CD) spectroscopy can detect chiral integrity loss during iterative synthesis steps .
Basic: How should this compound be stored to maintain stability, and what solvents are compatible?
Answer:
- Storage: Store lyophilized powder at –20°C under argon to prevent oxidation and hydrolysis. Avoid repeated freeze-thaw cycles .
- Solubility: Dissolve in DMF or DCM for synthetic workflows. For aqueous studies, use DMSO (≤5% v/v) with sonication .
Advanced: How can computational modeling predict the solubility and aggregation behavior of this compound in novel solvent systems?
Answer:
- Molecular Dynamics (MD): Simulate solvation free energy using force fields (e.g., CHARMM) to estimate solubility in mixed solvents .
- Hansen Solubility Parameters (HSP): Calculate δD, δP, and δH values to rank solvents by compatibility .
- Experimental Validation: Cross-check predictions with dynamic light scattering (DLS) to detect aggregation thresholds .
Basic: What are the common pitfalls in characterizing this compound via mass spectrometry, and how are they resolved?
Answer:
- Adduct Formation: Sodium/potassium adducts ([M+Na]⁺) may obscure molecular ions. Add 0.1% formic acid to suppress adducts .
- Low Ionization Efficiency: Use matrix-assisted laser desorption (MALDI) with α-cyano-4-hydroxycinnamic acid (CHCA) for enhanced signal .
Advanced: How do researchers reconcile contradictory bioactivity results in studies using this compound-modified peptides?
Answer:
- Batch Variability: Characterize each batch via HPLC and NMR to ensure consistency in stereochemical purity .
- Assay Design: Control for peptide secondary structure (e.g., CD spectroscopy) and solvent effects (e.g., DMSO vs. aqueous buffers) .
- Statistical Analysis: Apply multivariate regression to isolate the impact of this compound incorporation from confounding variables .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- PPE: Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Waste Disposal: Quench residual reagents with 5% acetic acid before disposal in halogenated waste containers .
Advanced: How can researchers design controlled experiments to evaluate the kinetic stability of this compound under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
